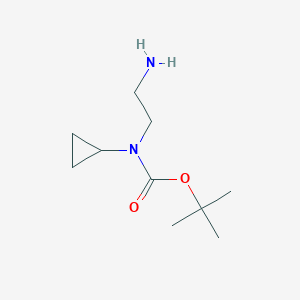
N-(2-aminoetil)-N-ciclopropilcarbamato de tert-butilo
Descripción general
Descripción
“tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” is a chemical compound with the molecular formula C7H16N2O2 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
While specific synthesis methods for “tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” were not found, a related compound, tert-butyl 2-aminoethylcarbamate, has been synthesized by adding benzaldehyde to a solution of tert-butyl 2-aminoethylcarbamate in methanol.
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” consists of a carbamate group (CONH2) attached to a tert-butyl group and a 2-aminoethyl group .
Physical and Chemical Properties Analysis
“tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate” is a liquid at 20°C with a specific gravity of 1.01 . It has a boiling point of 72-80°C at 0.1 mmHg . The compound has a refractive index of 1.458 .
Aplicaciones Científicas De Investigación
Investigación en proteómica
Este compuesto se utiliza en proteómica, que es el estudio a gran escala de las proteínas. Se puede utilizar para modificar proteínas o péptidos antes del análisis de espectrometría de masas. El grupo tert-butilo sirve como un grupo protector que se puede eliminar en condiciones ácidas suaves, lo que permite el estudio de la estructura y la función de las proteínas .
Desarrollo de fármacos
En el desarrollo de fármacos, este compuesto puede actuar como un intermedio. Su estructura es útil para crear moléculas más complejas que pueden tener aplicaciones farmacéuticas. El grupo ciclopropilo, en particular, se encuentra a menudo en los fármacos debido a su lipofilia, que ayuda a cruzar las membranas celulares .
Síntesis orgánica
Como reactivo en la síntesis orgánica, el N-(2-aminoetil)-N-ciclopropilcarbamato de tert-butilo se puede utilizar para introducir el grupo protector carbamato de tert-butilo. Esto es particularmente útil en la síntesis de aminas cíclicas y acíclicas, donde la protección del grupo amino es necesaria .
Ciencia de materiales
En la ciencia de materiales, este compuesto se puede utilizar para sintetizar polímeros con propiedades específicas. El grupo aminoetil puede reaccionar con ácidos carboxílicos o sus derivados para formar enlaces amida, lo que lleva a polímeros con aplicaciones potenciales en materiales biodegradables .
Química agrícola
Este compuesto puede encontrar aplicaciones en la química agrícola como un bloque de construcción para la síntesis de agentes de protección de cultivos. La presencia de los grupos aminoetil y ciclopropilo se puede aprovechar para crear compuestos que interactúan con objetivos biológicos específicos en las plagas .
Técnicas de bioconjugación
En la bioconjugación, el this compound se puede utilizar para unir biomoléculas a otras entidades, como tintes fluorescentes o fármacos. Esto es útil para crear terapias y diagnósticos dirigidos .
Nanotecnología
Los grupos funcionales del compuesto lo hacen adecuado para modificar la superficie de nanopartículas. Esta modificación puede mejorar la solubilidad, la estabilidad y las capacidades de orientación de las nanopartículas utilizadas en los sistemas de administración de fármacos .
Biología química
En biología química, los investigadores pueden usar este compuesto para estudiar las interacciones proteína-proteína. El grupo tert-butilo puede proteger la parte aminoetil durante la síntesis de sondas o marcadores, que luego se pueden usar para etiquetar proteínas de interés .
Mecanismo De Acción
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPMKZZRRCKGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247174-47-5 | |
| Record name | tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


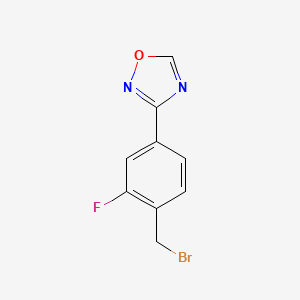

![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)
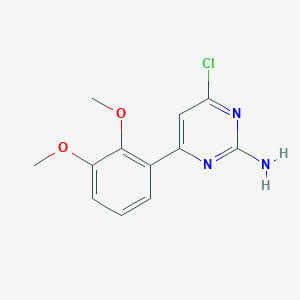
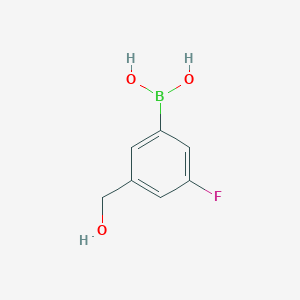
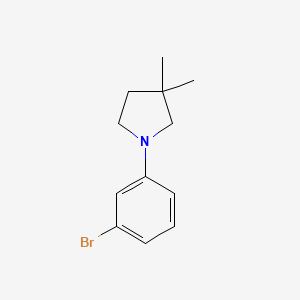
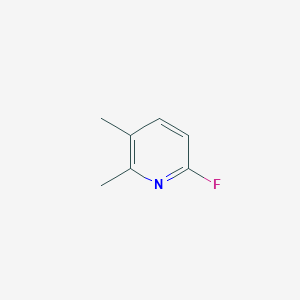
![tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate](/img/structure/B1443124.png)
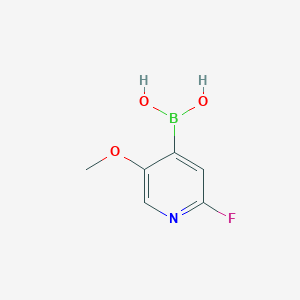
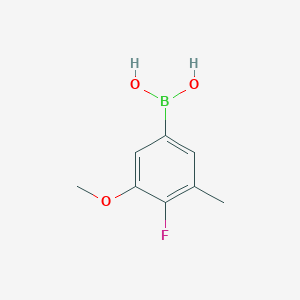
![(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid](/img/structure/B1443128.png)
![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)
![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide](/img/structure/B1443133.png)
